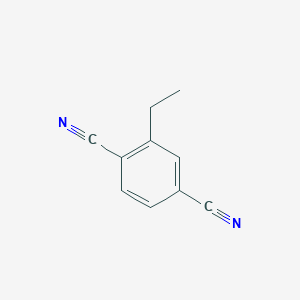

2-Ethylterephthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELWAPDJVBJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371127 | |

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-32-7 | |

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Ethylterephthalonitrile and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Synthesis of this compound

A feasible and industrially relevant method for the synthesis of this compound is the vapor-phase catalytic ammoxidation of p-diethylbenzene. Ammoxidation involves the reaction of a hydrocarbon with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures to produce the corresponding nitrile. This process is widely used for the industrial production of aromatic nitriles.

Reaction:

p-Diethylbenzene + NH₃ + O₂ → this compound + H₂O

A proposed reaction scheme is as follows:

Figure 1: Proposed synthesis of this compound via ammoxidation of p-diethylbenzene.

1.1. Experimental Protocol: Vapor-Phase Catalytic Ammoxidation

This protocol is a generalized procedure based on known ammoxidation reactions of alkylbenzenes.[1][2][3] Optimization of specific parameters would be necessary to achieve high yield and selectivity for this compound.

Materials:

-

p-Diethylbenzene (reactant)

-

Anhydrous ammonia (reactant)

-

Compressed air (oxidant)

-

Vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalyst (or other suitable mixed metal oxide catalyst)

-

Inert gas (e.g., Nitrogen) for purging

Equipment:

-

Fixed-bed flow reactor system

-

Vaporizer for p-diethylbenzene

-

Mass flow controllers for gases

-

Condenser to cool the reactor effluent

-

Scrubber for unreacted ammonia

-

Gas chromatograph (GC) for online analysis of the product stream

-

Apparatus for catalyst preparation and characterization

Procedure:

-

Catalyst Preparation and Packing: The V₂O₅/TiO₂ catalyst is prepared and packed into the fixed-bed reactor. The catalyst bed is then heated to the desired reaction temperature under a flow of inert gas.

-

Reactant Feed: A gaseous mixture of p-diethylbenzene, ammonia, and air is introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize; a typical starting point could be a p-diethylbenzene:NH₃:O₂ ratio of 1:3:15. p-Diethylbenzene is vaporized and mixed with ammonia and air before entering the reactor.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 350-450°C and at atmospheric pressure. The contact time of the reactants with the catalyst is controlled by the total flow rate of the gas mixture.

-

Product Collection and Separation: The reactor effluent, a hot gaseous mixture containing this compound, water, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid phase, containing the product, is collected. Unreacted ammonia can be removed by washing with an acidic solution.

-

Purification: The crude this compound is purified by techniques such as fractional distillation under reduced pressure or recrystallization from a suitable solvent (e.g., ethanol).

-

Analysis: The composition of the product stream and the purity of the final product are determined by gas chromatography (GC) and other analytical techniques described in the characterization section.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical techniques employed.

Figure 2: Workflow for the characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | m | 3H | Aromatic protons |

| ~ 2.9 | q | 2H | -CH₂- (Ethyl group) |

| ~ 1.3 | t | 3H | -CH₃ (Ethyl group) |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Experimental Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the proton-decoupled ¹³C NMR spectrum is recorded.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 135 | Aromatic C (quaternary, attached to ethyl group) |

| ~ 132 - 130 | Aromatic CH |

| ~ 118 - 115 | Aromatic C (quaternary, attached to CN) |

| ~ 116 | -C≡N |

| ~ 25 | -CH₂- (Ethyl group) |

| ~ 15 | -CH₃ (Ethyl group) |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2970 - 2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~ 2230 - 2220 | Strong | -C≡N stretch[4] |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: A dilute solution of the sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 141 | [M - CH₃]⁺ |

| 129 | [M - C₂H₃]⁺ |

| 128 | [M - C₂H₄]⁺ |

| 103 | [M - C₂H₃N]⁺ |

The fragmentation pattern of ethyl-substituted aromatic compounds often shows a prominent peak corresponding to the loss of a methyl group (M-15) and an ethylene molecule (M-28).[5][6]

Data Summary

The following table summarizes the expected analytical data for this compound.

Table 1: Summary of Expected Characterization Data for this compound

| Analytical Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Aromatic Protons | ~ 7.8 - 7.6 ppm (m, 3H) |

| Methylene Protons (-CH₂-) | ~ 2.9 ppm (q, 2H) | |

| Methyl Protons (-CH₃) | ~ 1.3 ppm (t, 3H) | |

| ¹³C NMR | Aromatic C (quaternary, ethyl) | ~ 145 - 135 ppm |

| Aromatic CH | ~ 132 - 130 ppm | |

| Aromatic C (quaternary, CN) | ~ 118 - 115 ppm | |

| Nitrile Carbon (-C≡N) | ~ 116 ppm | |

| Methylene Carbon (-CH₂-) | ~ 25 ppm | |

| Methyl Carbon (-CH₃) | ~ 15 ppm | |

| IR Spectroscopy | Aromatic C-H stretch | ~ 3100 - 3000 cm⁻¹ |

| Aliphatic C-H stretch | ~ 2970 - 2850 cm⁻¹ | |

| Nitrile (-C≡N) stretch | ~ 2230 - 2220 cm⁻¹[4] | |

| Aromatic C=C stretch | ~ 1600, 1480 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 156 m/z |

| Major Fragments | 141, 129, 128, 103 m/z |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and expected data are based on established chemical principles and data for analogous compounds, and they should serve as a strong starting point for further research and development.

References

- 1. youtube.com [youtube.com]

- 2. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online [medcraveonline.com]

- 3. research.tue.nl [research.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylterephthalonitrile

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (ET), a molecule of interest in the field of energy storage. The information is compiled from recent scientific literature, focusing on data relevant to its application in non-aqueous redox-flow batteries.

Physicochemical Properties

This compound is a derivative of terephthalonitrile that has been investigated for its electrochemical properties.[1][2] Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Solubility | 0.5 M in acetonitrile | [2] |

| Redox Potential | -2.06 V (vs. Fc+/Fc) | [4] |

Experimental Protocols

2.1. Material Procurement and Purification

In the cited research, this compound was procured from a commercial supplier (abcr GmbH).[1][2] Prior to its use in electrochemical experiments, it underwent a purification process.

Purification Protocol:

2.2. Electrochemical Characterization

The electrochemical behavior of this compound was investigated using cyclic voltammetry (CV).

Cyclic Voltammetry Protocol:

-

Sample Preparation: A 5 mM solution of this compound was prepared in acetonitrile containing 200 mM of tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.[4]

-

Instrumentation: A standard three-electrode setup was used for the measurements.

-

Measurement Parameters: The potential was swept linearly between defined limits at various scan rates to determine the reduction and oxidation potentials.[4] The reported reduction potential of -2.06 V is quasi-reversible.[4]

Spectral Data

3.1. UV-vis-NIR Spectroscopy of the Radical Anion

The radical anion of this compound (ET•⁻), formed during the electrochemical reduction, was characterized using UV-vis-NIR absorption spectroscopy.

Experimental Observations:

-

Upon reduction of the neutral molecule to its radical anion, new absorption bands appear.

-

A prominent new absorption band is observed at approximately 350 nm.[1]

-

Two smaller peaks are also present near 410 nm and 440 nm.[1]

-

A low-intensity, broad band appears in the region of 650 nm to 950 nm.[1]

-

The observed spectrum for the radical anion of this compound is in agreement with the reported spectrum for the radical anion of the parent compound, terephthalonitrile.[1]

Note: While NMR spectra are mentioned as being available in the supporting information of one of the cited articles, the specific data is not accessible through the abstract.[1]

Electrochemical Behavior and Degradation Pathway

This compound serves as an anolyte in non-aqueous redox-flow batteries.[1][4][5][6][7][8] Its function relies on the reversible reduction and oxidation of the molecule. However, the radical anion has been shown to undergo degradation.

4.1. Electrochemical Redox Reaction

The fundamental electrochemical process involves a single-electron reduction to form a radical anion.

4.2. Proposed Degradation Pathway

The stability of the this compound radical anion is limited. A proposed degradation mechanism involves the deprotonation of the solvent (acetonitrile) by the radical anion, followed by a reaction with a neutral this compound molecule.[1]

References

2-Ethylterephthalonitrile CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylterephthalonitrile, a niche chemical compound with potential applications in various research and development sectors. This document outlines its chemical identity, key physical and chemical properties, and a detailed synthesis protocol.

Chemical Identity and Structure

This compound, more systematically named 1,4-Dicyano-2-ethylbenzene , is an aromatic nitrile. Its chemical structure consists of a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2.

CAS Number: 175278-32-7

Molecular Formula: C₁₀H₈N₂

Molecular Weight: 156.188 g/mol

The structural arrangement of the functional groups on the benzene ring significantly influences the molecule's reactivity and physical properties.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citation |

| CAS Number | 175278-32-7 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [2] |

| Molecular Weight | 156.188 g/mol | [2] |

| Melting Point | 98-100 °C | [2] |

| Flash Point | 136.6 °C | [3] |

| Density | 1.09 g/cm³ | [3] |

| Vapor Pressure | 0.00159 mmHg at 25 °C | [3] |

Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential logical workflow for the synthesis of this compound. This is a generalized representation and would require optimization of specific reagents, catalysts, and reaction conditions.

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: This proposed synthesis is based on established chemical principles for the formation of aromatic nitriles. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any experimental work.

Safety, Handling, and Disposal

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for 1,4-Dicyano-2-ethylbenzene.[3] General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

Accidental Release Measures: In case of a spill, avoid dust formation and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[3]

Disposal: The material should be disposed of by a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[3]

This technical guide provides a foundational understanding of this compound. Further research into its reactivity, potential applications, and biological activity is encouraged for a more comprehensive profile of this compound.

References

Spectroscopic Profile of 2-Ethylterephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylterephthalonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on computational models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR data for this compound. These predictions are derived from established computational algorithms and provide a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.78 | dd | 1H | Ar-H |

| 7.65 | s | 1H | Ar-H |

| 2.80 | q | 2H | -CH₂ -CH₃ |

| 1.25 | t | 3H | -CH₂-CH₃ |

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 149.5 | C -CN |

| 135.0 | C -CN |

| 133.0 | Ar-C H |

| 132.5 | Ar-C H |

| 130.0 | Ar-C H |

| 118.0 | -C N |

| 117.5 | -C N |

| 115.0 | Ar-C |

| 113.0 | Ar-C |

| 25.0 | -C H₂-CH₃ |

| 15.0 | -CH₂-C H₃ |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~850 | Strong | 1,2,4-trisubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS) - Electron Ionization (EI)

The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation:

| m/z | Ion | Comments |

| 156 | [C₁₀H₈N₂]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 129 | [M - C₂H₃]⁺ | Loss of a vinyl radical |

| 128 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) |

| 102 | [C₇H₄N]⁺ | Loss of HCN from the [M - C₂H₃]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) is recommended for accurate integration of quaternary carbons, although this is not typically necessary for qualitative analysis.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. No further sample preparation is required for a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source.

-

Ionization: Set the electron energy to 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as the compound elutes from the GC column.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Solubility Landscape of 2-Ethylterephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Ethylterephthalonitrile in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide outlines detailed experimental protocols for solubility determination, principles for rational solvent selection based on the compound's structural characteristics, and a curated table of common organic solvents. A workflow for systematic solubility screening is also presented visually. This guide serves as a practical resource for scientists and professionals engaged in the research and development of nitrile-containing compounds.

Introduction

This compound is an aromatic dinitrile, a class of compounds with applications in the synthesis of polymers, functional dyes, and pharmaceutical intermediates. Understanding the solubility of this compound in various organic solvents is a critical first step in its purification, reaction optimization, and formulation development. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of this compound, with its aromatic ring, ethyl group, and two polar nitrile groups, suggests a nuanced solubility profile across the spectrum of organic solvents. Nitriles are known to be highly polar molecules, leading to strong dipole-dipole interactions.[3]

Predicting Solubility

The molecular structure of this compound features a non-polar aromatic ring and an ethyl group, contrasted by two highly polar nitrile (-C≡N) functional groups. This combination suggests that the compound will exhibit moderate polarity.

-

Polar Solvents: Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) are likely to be effective at dissolving this compound due to dipole-dipole interactions and, in the case of protic solvents, the potential for hydrogen bonding with the nitrogen atoms of the nitrile groups.[3]

-

Non-Polar Solvents: Non-polar solvents such as hexane or toluene are expected to be less effective, although the presence of the aromatic ring and ethyl group may impart some limited solubility, particularly at elevated temperatures.[1]

-

Solvent Mixtures: For applications like recrystallization, a solvent mixture can be employed to fine-tune the polarity and achieve the desired solubility characteristics.[4] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization upon cooling.[5]

Experimental Determination of Solubility

Given the lack of specific data, experimental determination is necessary. The following protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (see Table 1)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, Buchner funnel)

-

Oven or vacuum oven for drying

-

HPLC or other suitable analytical method for concentration determination (optional, for high-throughput screening)

Gravimetric Method Protocol

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Addition of Solute: Accurately weigh a small amount of this compound (e.g., 100 mg) and add it to each vial.

-

Addition of Solvent: Add a known volume of the selected solvent (e.g., 1 mL) to the first vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Observation: After equilibration, visually inspect the vial. If all the solid has dissolved, add another known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.

-

Separation: Once a saturated solution is achieved, allow the excess solid to settle. Carefully filter the supernatant to remove any undissolved solid.

-

Evaporation and Weighing: Transfer a known volume of the clear, saturated solution to a pre-weighed vial. Carefully evaporate the solvent in an oven or under vacuum until a constant weight of the dissolved solid is obtained.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent used.

Solvent Selection for Research and Development

The choice of solvent is critical for various applications. The following table provides a list of common organic solvents with their relevant physical properties to aid in selection.

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Acetone | C₃H₆O | 56 | 20.7 | Good for many organic compounds.[1] |

| Acetonitrile | C₂H₃N | 82 | 37.5 | Often a good solvent for aromatic nitriles.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | A versatile, low-boiling solvent. |

| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | A common non-polar solvent. |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | A high-boiling polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | A strong polar aprotic solvent. |

| Ethanol | C₂H₅OH | 78 | 24.5 | A common protic solvent.[1] |

| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | A moderately polar solvent. |

| Hexane | C₆H₁₄ | 69 | 1.9 | A common non-polar solvent.[1] |

| Methanol | CH₃OH | 65 | 32.7 | A polar protic solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | A moderately polar ether.[1] |

| Toluene | C₇H₈ | 111 | 2.4 | An aromatic, non-polar solvent. |

| Water | H₂O | 100 | 80.1 | Unlikely to be a good solvent for this compound.[1] |

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for solubility screening and determination.

Solubility Determination Workflow

Conclusion

References

Crystal Structure Analysis of 2-Ethylterephthalonitrile: A Search for Data

An in-depth analysis of the crystal structure of 2-Ethylterephthalonitrile, a molecule of interest to researchers and drug development professionals, is currently hampered by the lack of publicly available crystallographic data. Despite a thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental determination of its three-dimensional atomic arrangement has been reported.

This technical guide outlines the standard methodologies and data presentation that would be included in a comprehensive crystal structure analysis, should the data become available. It also serves as a roadmap for researchers seeking to determine the crystal structure of this and similar compounds.

The Importance of Crystal Structure Analysis

The precise arrangement of atoms in a crystalline solid, known as its crystal structure, is fundamental to understanding its physical and chemical properties. For pharmaceutical compounds, crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability, all of which are critical for drug efficacy and development. X-ray crystallography is the primary technique used to determine the crystal structure of small molecules with atomic resolution.

Experimental Protocol: The Path to a Crystal Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest.

Synthesis and Crystallization of this compound

The first and often most challenging step is to obtain single crystals of this compound of suitable size and quality for X-ray diffraction analysis. This involves:

-

Synthesis: The synthesis of this compound would typically be achieved through established organic chemistry methods, which would be detailed in this section.

-

Purification: The synthesized compound must be purified to a high degree to ensure the growth of well-ordered crystals.

-

Crystallization: Various crystallization techniques would be employed to grow single crystals. These methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion in a sealed container with a precipitant.

-

Cooling of a saturated solution.

-

Solvent layering.

-

The choice of solvents and conditions is critical and often requires extensive screening.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The experimental parameters for data collection would be meticulously documented:

| Parameter | Description |

| Instrument | Name of the diffractometer (e.g., Bruker D8 VENTURE) |

| X-ray Source | Type of X-ray tube (e.g., Mo Kα, Cu Kα) and its wavelength (e.g., λ = 0.71073 Å) |

| Temperature | The temperature at which the data was collected (e.g., 100 K), often low to reduce thermal vibrations. |

| Crystal System & Space Group | The crystal system (e.g., monoclinic, orthorhombic) and the space group that describes the crystal's symmetry. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Data Collection Strategy | The range of diffraction angles (θ) and the specific scan modes used. |

| Data Reduction Software | The software used to process the raw diffraction images (e.g., SAINT, APEX). |

Data Presentation: Unveiling the Molecular Architecture

The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule. This quantitative information would be presented in a series of structured tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C10H8N2 |

| Formula weight | 156.19 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions (Å, °) | a = Data not availableb = Data not availablec = Data not availableα = Data not availableβ = Data not availableγ = Data not available |

| Volume (Å3) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) (Mg/m3) | Data not available |

| Absorption coefficient (mm-1) | Data not available |

| F(000) | Data not available |

| Crystal size (mm3) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta (%) | Data not available |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F2 | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å-3) | Data not available |

Table 2: Selected Bond Lengths and Angles for this compound

This table would list key intramolecular distances and angles, providing insight into the molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | Data not available |

| C≡N | Data not available |

| C-C-C (ring) | Data not available |

| C-C-N | Data not available |

Table 3: Hydrogen Bond Geometry for this compound

If present, details of intermolecular hydrogen bonds, which play a crucial role in crystal packing, would be tabulated.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation. The following diagram illustrates a typical workflow for crystal structure determination.

Caption: Workflow for Crystal Structure Determination.

Conclusion and Call for Data

While a comprehensive analysis of the crystal structure of this compound is not currently possible due to the absence of experimental data, this guide provides a framework for how such an analysis would be conducted and presented. The scientific community would greatly benefit from the determination and deposition of the crystal structure of this compound. Researchers in possession of this data are encouraged to share it through public repositories like the CCDC to advance the collective understanding of this molecule and its potential applications.

An In-depth Technical Guide on the Thermodynamic Stability of 2-Ethylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Ethylterephthalonitrile. Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on predicting its thermodynamic properties based on structurally related compounds, namely terephthalonitrile and benzonitrile. Furthermore, it outlines the detailed experimental protocols that can be employed to determine its thermodynamic stability, including enthalpy of formation, Gibbs free energy of formation, and entropy. This guide is intended to serve as a valuable resource for researchers and professionals working with this and similar aromatic nitrile compounds.

Introduction to this compound

This compound, a derivative of terephthalonitrile, is an aromatic organic compound characterized by a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2. The presence of the aromatic ring and the strongly electron-withdrawing nitrile groups suggests a high degree of thermal stability. Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, which is a property that can be partly attributed to the inherent stability of the monomeric units.[1][2][3][4] Understanding the thermodynamic stability of the this compound monomer is crucial for its application in materials science and as a potential building block in drug development.

Predicted Thermodynamic Stability

While specific experimental data for this compound is not available, we can infer its thermodynamic properties from related compounds.

Table 1: Experimentally Determined Thermodynamic Properties of Structurally Related Compounds

| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfH°(solid) (kJ/mol) | ΔsubH° (kJ/mol) | Reference |

| Benzonitrile | C₇H₅N | Value not available in search results | Value not available in search results | Value not available in search results | [5][6] |

| Terephthalonitrile N,N'-dioxide | C₈H₄N₂O₂ | 410.50 ± 2.70 | 337.50 ± 1.80 | 73.00 ± 2.00 | [7][8] |

Note: The NIST WebBook is a primary source for this type of data, but direct values for benzonitrile's enthalpy of formation were not retrieved in the initial search. Terephthalonitrile N,N'-dioxide is a derivative and not the parent terephthalonitrile.

Based on the structure of this compound, the following qualitative predictions can be made:

-

Enthalpy of Formation (ΔfH°) : The formation of the aromatic ring and the C≡N triple bonds of the nitrile groups is an exothermic process, suggesting a negative enthalpy of formation in its standard state. The addition of the ethyl group will make the enthalpy of formation slightly more negative compared to terephthalonitrile.

-

Gibbs Free Energy of Formation (ΔfG°) : Similar to the enthalpy of formation, the Gibbs free energy of formation is expected to be negative, indicating that the compound is thermodynamically stable with respect to its constituent elements.[9][10][11]

-

Thermal Decomposition : Aromatic nitriles are generally thermally stable.[12][13] Phthalonitrile-based polymers exhibit high decomposition temperatures.[2][3][14] It is anticipated that this compound will have a high decomposition temperature, likely above 300°C. The ethyl group might be a point of initial thermal degradation compared to the more stable aromatic ring and nitrile groups.

Experimental Protocols for Determining Thermodynamic Stability

To ascertain the precise thermodynamic stability of this compound, a series of well-established experimental techniques can be employed.[15][16][17]

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[18][19][20][21][22]

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation: ΔfH°(compound) = Σ[n * ΔfH°(products)] - ΔcH°(compound)

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[23][24] It can be used to determine the melting point, enthalpy of fusion, and heat capacity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating at a constant rate of 10 °C/min) is set.

-

Measurement: The differential heat flow between the sample and the reference is measured as the temperature is increased.

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion: The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Heat Capacity: The heat capacity is determined by measuring the heat flow required to raise the sample temperature by a certain amount, compared to a standard material with a known heat capacity.

-

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The temperature dependence of the vapor pressure allows for the determination of the enthalpy of sublimation (for solids) or vaporization (for liquids) using the Clausius-Clapeyron equation.[25][26][27][28][29]

Methodology (Knudsen Effusion Method):

-

Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is used.

-

Sample Preparation: A sample of this compound is placed in the cell.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss through the orifice due to effusion is measured at each temperature.

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R or -ΔH_vap/R, where R is the gas constant.

Logical Workflow for Thermodynamic Stability Assessment

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic stability of this compound.

Experimental workflow for thermodynamic stability assessment.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is currently lacking, a strong qualitative prediction of high thermal stability can be made based on its molecular structure and the known properties of related aromatic nitriles. This guide provides the necessary theoretical framework and detailed experimental protocols for the quantitative determination of its key thermodynamic parameters. The outlined methodologies will enable researchers to obtain the precise data required for the safe and effective application of this compound in their respective fields.

References

- 1. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Benzonitrile [webbook.nist.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. Terephthalonitrile N,N'-dioxide (CAS 3729-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Terephthalonitrile N,N'-dioxide [webbook.nist.gov]

- 9. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eng.uc.edu [eng.uc.edu]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. reddit.com [reddit.com]

- 19. THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS (Technical Report) | OSTI.GOV [osti.gov]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. edepot.wur.nl [edepot.wur.nl]

- 26. srd.nist.gov [srd.nist.gov]

- 27. govinfo.gov [govinfo.gov]

- 28. [PDF] Vapor Pressure of Organic Compounds. Measurement and Correlation | Semantic Scholar [semanticscholar.org]

- 29. Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive 2-Ethylterephthalonitrile: A Review of Synthetic Strategies for Substituted Dicyanobenzenes and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the current scientific landscape surrounding 2-Ethylterephthalonitrile and its derivatives. Despite a comprehensive literature search, no specific data on the synthesis, chemical properties, or biological activity of this compound has been reported to date. This document, therefore, serves as a broader review of synthetic methodologies applicable to substituted terephthalonitriles and phthalonitriles, offering potential pathways for the future synthesis of the target compound and its analogues. The potential biological significance of such derivatives is also discussed in the context of related nitrile-containing molecules. The absence of specific experimental data precludes the inclusion of detailed protocols, quantitative summaries, and signaling pathway diagrams at this time.

Introduction

Terephthalonitrile, a benzene ring substituted with two cyano groups at the 1 and 4 positions, and its derivatives are important building blocks in materials science and medicinal chemistry.[1][2] The introduction of various substituents onto the aromatic ring can significantly modulate the electronic, physical, and biological properties of the resulting compounds. This compound, a hypothetical derivative with an ethyl group at the 2-position, remains an uncharacterized molecule. This guide aims to provide a foundational understanding for researchers interested in the synthesis and potential applications of this and other similar substituted dicyanobenzenes.

Potential Synthetic Strategies for this compound

While no direct synthesis for this compound is documented, several established methods for the preparation of substituted dicyanobenzenes could be adapted. These strategies primarily involve the introduction of cyano groups onto a pre-functionalized benzene ring or the modification of a pre-existing terephthalonitrile core.

Nucleophilic Aromatic Substitution (SNAr)

One plausible approach involves the nucleophilic aromatic substitution on a suitably substituted precursor. For instance, the reaction of tetrafluoroterephthalonitrile with nucleophiles has been shown to yield di-substituted products.[3][4] A hypothetical pathway for this compound could involve a multi-step sequence starting with a halogenated terephthalonitrile, followed by a cross-coupling reaction to introduce the ethyl group.

Cross-Coupling Reactions

Modern cross-coupling methodologies offer a powerful tool for the synthesis of alkyl-substituted aromatics. A potential route could involve the dianion of terephthalonitrile in a cross-coupling reaction with an ethyl-containing electrophile.[5] This method has been successfully employed for the synthesis of 4'-alkyl-4-cyanobiaryls.[5]

Hypothetical Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound via a cross-coupling reaction.

De Novo Synthesis from Substituted Precursors

An alternative strategy would involve the construction of the dicyanobenzene ring from a precursor already bearing the ethyl substituent. This could start from a readily available ethyl-substituted benzene derivative, followed by the introduction of the two nitrile groups through methods such as the Sandmeyer reaction from corresponding diamines or the Rosenmund-von Braun reaction from dihalides.

Potential Biological and Pharmacological Significance

While no biological data exists for this compound, the broader class of nitrile-containing compounds has shown a wide range of biological activities. For instance, various substituted pyridine derivatives containing a cyano group have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[6] Furthermore, nitrile groups are present in numerous approved drugs and are often used as bioisosteres for other functional groups. The introduction of an ethyl group could influence the lipophilicity and metabolic stability of the terephthalonitrile scaffold, potentially leading to interesting pharmacological profiles.

Future Directions and Conclusion

The synthesis and characterization of this compound and its derivatives represent an unexplored area of chemical research. The initial focus should be on developing a reliable synthetic route, likely adapting one of the general strategies outlined above. Once synthesized, a thorough characterization of its physicochemical properties would be essential. Subsequently, screening for biological activity in various assays could uncover potential applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling [beilstein-journals.org]

- 6. [PDF] Synthesis of substituted phthalocyanines | Semantic Scholar [semanticscholar.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Ethylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Ethylterephthalonitrile. In the quest for novel therapeutic agents and advanced materials, a profound understanding of molecular characteristics is paramount. Density Functional Theory (DFT) and other computational methods offer a powerful, non-invasive lens to inspect molecules at the atomic level. This document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes key conceptual workflows, serving as a blueprint for the in-silico investigation of this compound and related compounds.

Introduction

This compound is a substituted aromatic dinitrile, a chemical scaffold of interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile groups and the potential for diverse intermolecular interactions. Quantum chemical calculations provide invaluable insights into its molecular geometry, electronic behavior, and spectroscopic signatures, which are crucial for predicting its reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of these computational methods.

Computational Methodology

The theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.[1] The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocols:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.[2][3] This is an iterative process where the energy and gradients of the molecule are calculated repeatedly while adjusting the atomic coordinates until a stationary point on the potential energy surface is reached.[2] A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[4]

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[6]

-

Electronic Properties Analysis: Key electronic properties are derived from the optimized structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to understand the molecule's electronic transitions, reactivity, and kinetic stability.[7][8] The HOMO-LUMO energy gap is a particularly important descriptor of molecular stability.[4] Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and intramolecular interactions.

Data Presentation: Illustrative Results

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| C-C (ethyl) | 1.54 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-H (ethyl) | 1.09 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| C-C-CN | 118° | |

| C-C-C (ethyl) | 112° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Table 2: Selected Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡N) | ~2230 | Nitrile stretching |

| ν(C-H) aromatic | ~3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | ~2950 | Ethyl C-H stretching |

| ν(C=C) aromatic | ~1600, ~1480 | Aromatic ring stretching |

| δ(C-H) | ~1200 - 1400 | C-H bending |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Visualization of Computational Workflows and Concepts

Diagram 1: Quantum Chemical Calculation Workflow

Caption: A typical workflow for quantum chemical calculations on a molecule.

Diagram 2: HOMO-LUMO Energy Gap Concept

References

- 1. mdpi.com [mdpi.com]

- 2. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 3. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 4. mdpi.com [mdpi.com]

- 5. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Undiscovered History of 2-Ethylterephthalonitrile: A Search for its Origins

An extensive review of scientific and patent literature reveals no specific records detailing the discovery, historical background, or synthesis of 2-Ethylterephthalonitrile. This suggests that the compound is not a well-documented chemical entity in the public domain. It may be a novel substance with limited or no published research, a highly specialized intermediate not widely reported, or a compound that has been synthesized but not characterized in publicly accessible databases.

While a specific historical account of this compound cannot be provided, this guide offers a general overview of the synthetic strategies commonly employed for preparing substituted terephthalonitriles. This information is intended to provide a foundational understanding of the chemical class to which this compound belongs for researchers, scientists, and drug development professionals.

General Synthetic Approaches to Substituted Terephthalonitriles

The synthesis of terephthalonitrile derivatives, which are 1,4-dicyanobenzene compounds, typically involves the introduction of cyano groups onto a pre-substituted benzene ring or the modification of a pre-existing terephthalonitrile structure. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

A common conceptual pathway for the synthesis of a hypothetical compound like this compound could start from an ethyl-substituted benzene derivative. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic pathway for a substituted terephthalonitrile.

Key Experimental Methodologies in Phthalonitrile Synthesis

While specific protocols for this compound are unavailable, the following are established methods for the synthesis of related compounds, which a researcher might adapt.

1. The Rosenmund-von Braun Reaction: This is a classical and widely used method for the synthesis of aryl nitriles. It involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or DMSO. For a disubstituted compound, this would involve a dihalo-substituted precursor.

-

Generalized Protocol:

-

A dihalo-substituted aromatic compound is dissolved in a suitable high-boiling aprotic polar solvent (e.g., DMF, NMP).

-

Copper(I) cyanide (typically 2-3 equivalents per halogen) is added to the solution.

-

The reaction mixture is heated to a high temperature (often in the range of 150-250 °C) for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled and typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

The product is then extracted with an organic solvent, washed, dried, and purified by crystallization or chromatography.

-

2. Sandmeyer Reaction: This reaction provides a route to aryl nitriles from an amino group. The aromatic amine is first converted to a diazonium salt, which is then reacted with a cyanide salt, again typically in the presence of a copper catalyst.

-

Generalized Protocol:

-

An aromatic diamine is dissolved in an acidic aqueous solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and an excess of an alkali metal cyanide (e.g., KCN, NaCN) is prepared.

-

The cold diazonium salt solution is slowly added to the cyanide solution, often resulting in the evolution of nitrogen gas.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The product is then isolated by extraction and purified.

-

3. Dehydration of Amides: Aromatic dinitriles can also be prepared by the dehydration of the corresponding diamides. This is often achieved using strong dehydrating agents.

-

Generalized Protocol:

-

The aromatic diamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).

-

The mixture is heated, often under reflux, to drive the dehydration reaction.

-

The reaction mixture is then carefully quenched (e.g., by pouring onto ice).

-

The product is collected by filtration or extraction and purified.

-

Conclusion

The absence of specific literature on this compound highlights a gap in the documented chemical space. Researchers interested in this particular molecule would likely need to embark on de novo synthesis, adapting established methodologies for substituted phthalonitriles. The general principles and protocols outlined above provide a starting point for such an endeavor. Any future work that successfully synthesizes and characterizes this compound would constitute a novel contribution to the field of organic chemistry.

2-Ethylterephthalonitrile molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the molecular properties of 2-Ethylterephthalonitrile, alongside a representative experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are derived from its chemical structure, which consists of a terephthalonitrile core with an ethyl substituent at the 2-position of the benzene ring.

| Property | Value |

| Chemical Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| IUPAC Name | 2-ethylbenzene-1,4-dicarbonitrile |

| Canonical SMILES | CCC1=C(C=C(C=C1)C#N)C#N |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through various methods common in aromatic chemistry. A logical synthetic route involves the introduction of nitrile groups onto a pre-functionalized benzene ring. One such established method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.

Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from a readily available precursor, 2-ethyl-1,4-dibromobenzene.

Caption: Conceptual synthesis of this compound.

Representative Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol provides a detailed methodology for the synthesis of this compound from 2-ethyl-1,4-dibromobenzene. Note: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-ethyl-1,4-dibromobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Aqueous solution of iron(III) chloride (FeCl₃)

-

Aqueous ammonia

-

Diatomaceous earth (e.g., Celite®)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add 2-ethyl-1,4-dibromobenzene (1.0 eq) and copper(I) cyanide (2.2 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 153 °C for DMF).

-

Maintain the reflux temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take several hours to reach completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a vigorously stirred aqueous solution of iron(III) chloride (e.g., 30% w/v) to decompose the copper cyanide complexes. This step is often exothermic and should be performed with care.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with toluene.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with toluene (2-3 times).

-

Combine the organic layers and wash sequentially with water, aqueous ammonia (to remove any remaining copper salts), and brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Signaling Pathways and Logical Relationships

While this compound is not directly involved in known biological signaling pathways as a signaling molecule itself, its dinitrile functionality makes it a valuable precursor for the synthesis of more complex molecules, such as phthalocyanines. The logical relationship in its utility is its role as a building block.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a metal-phthalocyanine complex.

Caption: Role as a precursor in phthalocyanine synthesis.

An In-depth Technical Guide to the Health and Safety Information for 2-Ethylterephthalonitrile

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are currently available for 2-Ethylterephthalonitrile. The following information is extrapolated from the parent compound, Terephthalonitrile (CAS RN: 623-26-7), and should be used as a precautionary guide. The introduction of an ethyl group may alter the physical, chemical, and toxicological properties. Therefore, this compound should be handled with extreme care, assuming it is hazardous.

Chemical Identification and Physical Properties

Since specific data for this compound is unavailable, the properties of the parent compound, Terephthalonitrile, are provided for reference.

| Property | Value (for Terephthalonitrile) | Citation |

| Molecular Formula | C8H4N2 | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 222 - 227 °C | [1][2] |

| Water Solubility | 0.08 g/L (at 23°C) | [1] |

| Vapor Pressure | 2.5 hPa @ 100 °C | [1][2] |

Hazard Identification and Classification

Based on the data for Terephthalonitrile, this compound should be treated as a substance that can cause significant health effects.

GHS Hazard Classification (for Terephthalonitrile):

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Hazard Statements (for Terephthalonitrile):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties following ingestion are not well-documented for the parent compound, but it is advisable to avoid all routes of exposure.

Toxicological Data (for Terephthalonitrile)

The following table summarizes the available acute toxicity data for Terephthalonitrile. No chronic toxicity, carcinogenicity, or reproductive toxicity data was found.

| Route | Species | Value | Citation |

| Oral LD50 | Rat | > 6.4 g/kg | [1][2] |

| Oral LD50 | Rat | 20800 mg/kg | [3] |

| Intraperitoneal LD50 | Mouse | 699 mg/kg | [3] |

Experimental Protocols:

Detailed experimental protocols for the above toxicological studies are not provided in the source documents. However, LD50 (Lethal Dose, 50%) studies typically involve the administration of the substance to a group of animals at various dose levels to determine the dose at which 50% of the animals die within a specified timeframe.

First Aid Measures

In case of exposure to this compound, the following first aid measures, based on its parent compound, are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust or fumes.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

The following diagram illustrates a standard workflow for handling potentially hazardous chemicals in a laboratory setting.

Caption: General Laboratory Chemical Handling Workflow.

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The logical relationship for responding to a chemical spill is outlined in the diagram below.

Caption: Chemical Spill Response Protocol.

References

Reactivity Profile of Nitrile Groups in 2-Ethylterephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylterephthalonitrile is a unique aromatic dinitrile featuring two nitrile groups positioned para to each other on a benzene ring, with an ethyl substituent ortho to one of the nitrile moieties. This substitution pattern renders the two nitrile groups electronically and sterically inequivalent, opening avenues for selective chemical transformations. Understanding the distinct reactivity of each nitrile group is paramount for the strategic design of novel pharmaceuticals, functional materials, and complex organic intermediates. This technical guide provides a comprehensive overview of the reactivity profile of the nitrile groups in this compound, focusing on key reaction classes including reduction, hydrolysis, and cycloaddition. The content herein is supported by established principles of organic chemistry and extrapolations from closely related structures, offering a predictive framework in the absence of extensive literature dedicated solely to this molecule.

General Reactivity and Influence of Substituents

The reactivity of the nitrile groups in this compound is governed by the interplay of electronic and steric effects. The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing second nitrile group on the aromatic ring enhances the electrophilicity of both nitrile carbons.

However, the ethyl group introduces significant steric hindrance around the ortho-nitrile group (C1-nitrile). This steric congestion is expected to play a crucial role in the regioselectivity of various reactions, favoring transformations at the less hindered para-nitrile group (C4-nitrile).

Key Reactions of the Nitrile Groups

The nitrile functionalities of this compound can undergo a variety of chemical transformations, offering pathways to diverse molecular architectures. The following sections detail the expected reactivity based on established nitrile chemistry, with a focus on the anticipated regioselectivity.

Reduction to Amines

The reduction of nitriles is a fundamental transformation yielding primary amines. In the case of this compound, both partial and complete reduction are conceivable, leading to mono- or di-aminomethyl products.

Selective Mono-reduction: Achieving selective mono-reduction of one nitrile group while leaving the other intact is a significant synthetic challenge. Due to the steric hindrance imposed by the ethyl group, it is anticipated that the C4-nitrile group will be more susceptible to reduction.

Experimental Protocol (Hypothetical): Selective Mono-reduction